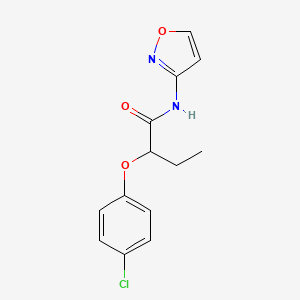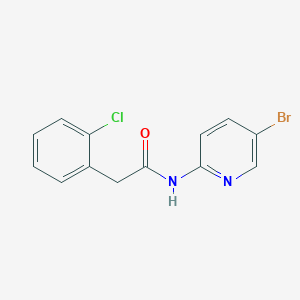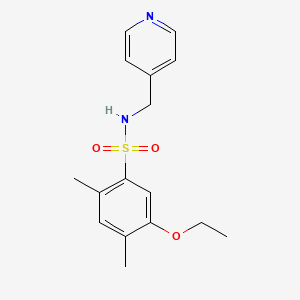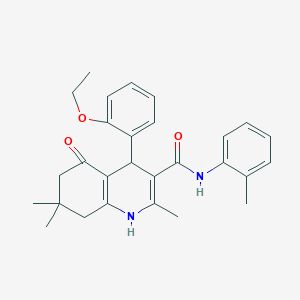![molecular formula C18H36N2O2S B4985335 3,3'-thiobis[1-(cyclohexylamino)-2-propanol] CAS No. 61075-49-8](/img/structure/B4985335.png)
3,3'-thiobis[1-(cyclohexylamino)-2-propanol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' is a compound that has gained significant attention in scientific research due to its unique properties. It is a chiral molecule that contains two hydroxyl groups, one thiol group, and one tertiary amine group. This compound is widely used in biochemical and physiological studies due to its ability to act as a chiral ligand for metal ions. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]’.
作用机制
The mechanism of action of ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' involves the formation of a complex with metal ions, which can then catalyze various chemical reactions. The chiral nature of this compound allows for the formation of enantiomerically pure products in asymmetric catalysis.
Biochemical and Physiological Effects
‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' has been shown to have potential biochemical and physiological effects. It has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to bind to amyloid-beta peptides. Additionally, this compound has been shown to have antioxidant properties, which may have implications in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' in lab experiments is its ability to form enantiomerically pure products in asymmetric catalysis. Additionally, this compound is relatively easy to synthesize and can be resolved into its enantiomers using chiral chromatography. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the use of ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' in scientific research. One potential direction is the development of new chiral ligands for metal ions using this compound as a starting material. Additionally, this compound may have potential applications in the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Conclusion
‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' is a compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a chiral ligand for metal ions in asymmetric catalysis and has potential applications in the treatment of various diseases. While there are some limitations to using this compound in lab experiments, its potential applications in scientific research make it an important area of study for future research.
合成方法
The synthesis of ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' can be achieved by the reaction of cyclohexylamine with 2-bromo-1-propanol in the presence of sodium hydride. The reaction yields racemic mixture, which can be resolved into its enantiomers using chiral chromatography. The enantiomers of this compound have different properties and can be used in different applications.
科学研究应用
‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' has a wide range of scientific research applications. It is commonly used as a chiral ligand for metal ions in asymmetric catalysis. This compound can form complexes with metal ions such as palladium, platinum, and copper, which can be used as catalysts in various chemical reactions. Additionally, ‘3,3'-thiobis[1-(cyclohexylamino)-2-propanol]' has been used in the synthesis of chiral drugs and natural products.
属性
IUPAC Name |
1-(cyclohexylamino)-3-[3-(cyclohexylamino)-2-hydroxypropyl]sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O2S/c21-17(11-19-15-7-3-1-4-8-15)13-23-14-18(22)12-20-16-9-5-2-6-10-16/h15-22H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQRUZNODPSLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CSCC(CNC2CCCCC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385870 |
Source


|
| Record name | ST000561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61075-49-8 |
Source


|
| Record name | ST000561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4985343.png)


![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)